N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
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Overview
Description
N-(2-([2,3’-bithiophen]-5-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a complex organic compound characterized by the presence of a cyclopropane ring, a fluorophenyl group, and a bithiophene moiety
Scientific Research Applications
Chemistry
In chemistry, N-(2-([2,3’-bithiophen]-5-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for labeling and tracking in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of the fluorophenyl group and the bithiophene moiety suggests that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its structural features make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where a fluorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Bithiophene Moiety: The bithiophene unit can be synthesized through a Stille coupling reaction, where a stannylated thiophene reacts with a halogenated thiophene in the presence of a palladium catalyst.
Final Coupling: The final step involves coupling the cyclopropane carboxamide with the bithiophene moiety using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the carbonyl group of the carboxamide, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom under basic conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, tetrahydrofuran (THF) as solvent, reflux conditions.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent, elevated temperatures.
Major Products
Oxidation: Sulfoxides or sulfones depending on the extent of oxidation.
Reduction: Primary amines or alcohols depending on the target functional group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The cyclopropane ring provides rigidity to the molecule, allowing it to fit into binding pockets of enzymes or receptors. The fluorophenyl group can participate in π-π stacking interactions, while the bithiophene moiety can engage in hydrogen bonding and van der Waals interactions. These combined interactions enable the compound to modulate the activity of its targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-([2,3’-bithiophen]-5-yl)ethyl)-1-phenylcyclopropanecarboxamide: Lacks the fluorine atom, which may affect its binding affinity and specificity.
N-(2-([2,3’-bithiophen]-5-yl)ethyl)-1-(4-chlorophenyl)cyclopropanecarboxamide: Contains a chlorine atom instead of fluorine, which can alter its electronic properties and reactivity.
N-(2-([2,3’-bithiophen]-5-yl)ethyl)-1-(4-methylphenyl)cyclopropanecarboxamide: The presence of a methyl group instead of fluorine can influence its hydrophobic interactions and overall stability.
Uniqueness
The presence of the fluorophenyl group in N-(2-([2,3’-bithiophen]-5-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide imparts unique electronic properties that can enhance its binding interactions and reactivity. This makes it distinct from other similar compounds and potentially more effective in its applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNOS2/c21-16-3-1-15(2-4-16)20(9-10-20)19(23)22-11-7-17-5-6-18(25-17)14-8-12-24-13-14/h1-6,8,12-13H,7,9-11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNKFDKEDMMYPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCCC3=CC=C(S3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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